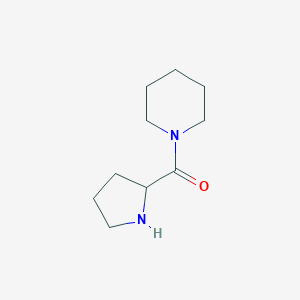

Piperidin-1-yl(pyrrolidin-2-yl)methanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives involves multi-step chemical reactions, starting from basic piperidine and pyrrolidine scaffolds. For instance, a study on the synthesis of related compounds demonstrates the potential for creating potent and selective inhibitors for dipeptidyl peptidase IV, indicating the relevance of Piperidin-1-yl(pyrrolidin-2-yl)methanone in therapeutic applications (Ammirati et al., 2009). The synthesis typically involves condensation reactions, amide bond formation, and sometimes, complex cyclization steps to introduce the desired functional groups at specific positions on the core structure.

Molecular Structure Analysis

The molecular structure of Piperidin-1-yl(pyrrolidin-2-yl)methanone and its derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the compound's conformation and the geometric disposition of its functional groups. For example, research on related compounds shows the piperidine ring adopting a chair conformation, indicative of the structural stability and potential bioactive conformation of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives (Karthik et al., 2021).

Chemical Reactions and Properties

Piperidin-1-yl(pyrrolidin-2-yl)methanone undergoes various chemical reactions, reflecting its reactivity and the influence of its structural components on its chemical behavior. The compound's functional groups, such as the ketone and amine, play crucial roles in its reactivity, facilitating reactions like nucleophilic additions, substitutions, and the formation of cyclic structures under specific conditions. Studies on related compounds highlight the importance of the piperidine and pyrrolidine rings in engaging in reactions that enhance the compound's pharmacological profile (Tsuno et al., 2017).

Physical Properties Analysis

The physical properties of Piperidin-1-yl(pyrrolidin-2-yl)methanone, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals. The crystalline structure, in particular, affects the compound's stability and solubility, key factors in drug formulation (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties of Piperidin-1-yl(pyrrolidin-2-yl)methanone, including acidity, basicity, and reactivity towards different reagents, are essential for understanding its behavior in biological systems and its mechanism of action as a potential therapeutic agent. The presence of both piperidine and pyrrolidine rings contributes to the compound's basic nature, affecting its interaction with biological targets and its pharmacokinetics and pharmacodynamics profiles (Sharma et al., 2012).

Wissenschaftliche Forschungsanwendungen

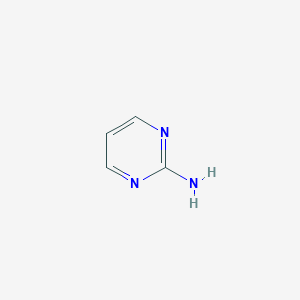

Dipeptidyl Peptidase IV Inhibitor for Diabetes Treatment : A derivative, 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), was studied for its pharmacokinetics and metabolism. It was found to be a dipeptidyl peptidase IV inhibitor, potentially beneficial for treating type 2 diabetes. The compound showed rapid absorption and was primarily excreted in urine and feces. Its metabolism involved hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation involving pyrimidine ring scission. Phase II metabolic pathways included carbamoyl glucuronidation, glucosidation, and conjugation with creatinine (Sharma et al., 2012).

Oral Bioavailability for Diabetes Treatment : Another study on the same derivative found it to be a potent and selective compound with high oral bioavailability, making it a promising candidate for diabetes treatment (Ammirati et al., 2009).

Synthesis of Related Compounds : There's research on the synthesis of various related compounds, such as (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride and other derivatives. These studies focus on the chemical processes and yields of these compounds, indicating their potential applications in organic chemistry and pharmaceuticals (Zheng, 2010).

Thermal and Optical Studies : A compound titled [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, with studies focusing on its thermal and optical properties, structure, and theoretical calculations. This suggests its potential application in material science and molecular engineering (Karthik et al., 2021).

Antimicrobial Activity : Derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Activity : Derivatives with the piperidine framework were synthesized and exhibited antiproliferative activity against human leukemia cells. This highlights the potential use of these compounds in cancer research and treatment (Vinaya et al., 2011).

TRPV4 Antagonists for Pain Treatment : A series of derivatives were identified as selective TRPV4 channel antagonists and showed analgesic effects in animal models, indicating their potential application in pain management (Tsuno et al., 2017).

Zukünftige Richtungen

The future directions for research on Piperidin-1-yl(pyrrolidin-2-yl)methanone could involve further exploration of its synthesis methods, investigation of its chemical reactions, and detailed study of its physical and chemical properties. Additionally, its potential biological activities and applications could be explored .

Eigenschaften

IUPAC Name |

piperidin-1-yl(pyrrolidin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSMIPLWRXVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-1-yl(pyrrolidin-2-yl)methanone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)

![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)

![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)